molecular formula C12H6Cl4 B1673369 3,3',5,5'-Tetrachlorobiphenyl CAS No. 12737-87-0

3,3',5,5'-Tetrachlorobiphenyl

Cat. No. B1673369
CAS RN: 12737-87-0
M. Wt: 292 g/mol
InChI Key: UTMWFJSRHLYRPY-UHFFFAOYSA-N
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Description

3,3',5,5'-tetrachlorobiphenyl is a tetrachlorobiphenyl that is biphenyl in which both phenyl groups are substituted by chlorines at positions 3 and 5. It is a tetrachlorobiphenyl and a dichlorobenzene.
Pcb-1248 is a viscous oily liquid. (NTP, 1992)

Mechanism Of Action

One proposed molecular target for PCB disruption of calcium homeostasis that may be involved in neurological and neurodevelopmental effects is ryanodine-sensitive Ca+2 channels. Commercial PCB mixtures with intermediate to high degrees of chlorination (Aroclors 1248, 1254, and 1260) enhanced ryanodine binding to calcium release channels in sarcoplasmic reticulum membranes from skeletal or cardiac rabbit muscles, and mixtures with lower (Aroclors 1221, 1232) or higher (Aroclor 1268) chlorination showed little enhancement. Examination of selected pentachlorobiphenyls indicated that ortho substitution favored activity;  2,2',3,5',6-pentaCB induced the greatest enhancement of ryanodine binding, whereas the 3,3',4,4',5-isomer did not enhance binding. The 2,2',4,6,6'-isomer with full substitution at the ortho positions produced less enhancement than the 2,2',3,5',6-isomer, indicating that some degree of rotation about the biphenyl bond may be important for full activity. Results from studies with hippocampal slices from freshly dissected rat brains indicated that perfusion with a tri-ortho congener (2,2',3,5',6-pentaCB) enhanced ryanodine binding and inhibited electrophysiological responses to electrical pulse stimulations, but a mono-ortho congener (2,3',4,4'-tetraCB) showed no enhancement of ryanodine binding and no inhibition of electrophysiological responses to stimulation. Offspring of rats exposed to gavage doses of 8 or 32 mg/kg/day 2,2',3,5',6-pentaCB on gestation days 10-16 displayed neurobehavioral changes as adults (depressed open field locomotor activity, faster acquisition on a working memory task, and no changes in a delayed spatial alternation task) and changes in ryanodine binding to calcium channels in specific regions of the brain (e.g., decreased in hippocampus and increased in cerebral cortex). Although it is not understood how these changes in ryanodine binding are specifically related to the observed neurobehavioral changes, the results from this series of studies emphasize the potential importance of Ah receptor independent mechanisms in PCB-induced neurological and neurodevelopmental effects.

properties

IUPAC Name

1,3-dichloro-5-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMWFJSRHLYRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058657
Record name 3,3',5,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetrachlorobiphenyl

CAS RN

33284-52-5, 12672-29-6, 12737-87-0
Record name 3,3′,5,5′-Tetrachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33284-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aroclor 1248
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012672296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KC 400
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,3',5'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033284525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,5'-Tetrachlorobiphenyl
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Record name 3,3',5,5'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CJF43Q12
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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